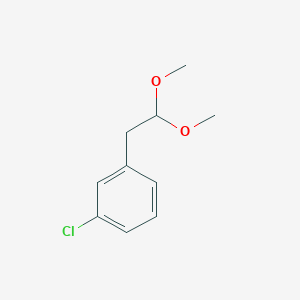

1-Chloro-3-(2,2-dimethoxyethyl)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-Chloro-3-(2,2-dimethoxyethyl)benzene” is a chemical compound with the molecular formula C10H13ClO2 . It has a molecular weight of 200.66 .

Molecular Structure Analysis

The molecular structure of “1-Chloro-3-(2,2-dimethoxyethyl)benzene” consists of a benzene ring with a chlorine atom and a 2,2-dimethoxyethyl group attached to it .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Chloro-3-(2,2-dimethoxyethyl)benzene” include a molecular weight of 200.66 .

Applications De Recherche Scientifique

Chemical Structure and Properties

1-Chloro-3-(2,2-dimethoxyethyl)benzene has been studied for its chemical properties and structural characteristics. The molecule's crystal structure and the orientation of substituents have been analyzed in detail. For instance, in certain derivatives, the methoxy groups have different orientations with respect to the benzene ring, which influences the molecule's chemical behavior and interactions (Wiedenfeld, Nesterov, Minton, Montoya, 2004).

Synthesis of Novel Compounds

This chemical has been used as a precursor or intermediate in the synthesis of complex compounds. For example, it has been involved in the synthesis of hydroxy-substituted polyenaminonitrile, leading to the formation of rigid-rod polybenzoxazole. This process typically involves a thermal cyclization reaction, indicating the molecule's potential in synthesizing thermally stable polymers (Kim, Lee, 2001).

Molecular and Crystal Engineering

The chemical has been a subject of interest in molecular and crystal engineering, contributing to the understanding of molecular interactions and crystal packing. These studies are vital for designing materials with specific properties and applications (Yalcin, Akkurt, Durgun, Türkkan, Türkmen, 2012).

Advanced Material Development

1-Chloro-3-(2,2-dimethoxyethyl)benzene has been involved in the development of advanced materials. For instance, its derivatives have been used in creating carbazole-based porous organic polymers with unique morphologies, such as a mulberry-like structure, which showed high performance in iodine vapor adsorption. This illustrates the molecule's potential in environmental applications, particularly in pollution control and remediation (Xiong, Tang, Pan, Li, Tang, Yu, 2019).

Mécanisme D'action

The mechanism of action for reactions involving benzene rings typically involves the formation of a sigma-bond to the benzene ring by an electrophile, generating a positively charged intermediate. This is then followed by the loss of a proton from this intermediate, yielding a substituted benzene ring .

Propriétés

IUPAC Name |

1-chloro-3-(2,2-dimethoxyethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO2/c1-12-10(13-2)7-8-4-3-5-9(11)6-8/h3-6,10H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXFDKNFRSDFQDE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CC1=CC(=CC=C1)Cl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-[5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2392084.png)

![7-((2-chlorobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2392091.png)

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethylbenzenesulfonamide](/img/structure/B2392092.png)

![3-[(2-Amino-1,3-thiazol-5-yl)methyl]benzonitrile;hydrochloride](/img/structure/B2392093.png)

![N-[(3-Chloro-4-fluorophenyl)methyl]oxirane-2-carboxamide](/img/structure/B2392098.png)

![1-(3-Chloro-4-methoxyphenyl)-3-[2-(4-fluorophenyl)-2-oxoethyl]sulfanylpyrazin-2-one](/img/structure/B2392103.png)